

Thermodynamic Properties of Gaseous Cyanogen: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyanogen

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This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous **cyanogen** (C_2N_2). The document summarizes key quantitative data in structured tables, details the experimental and computational methodologies used for their determination, and visualizes the relationships between these methods. This information is crucial for professionals in research, science, and drug development who require accurate thermodynamic data for modeling chemical processes, understanding reaction equilibria, and assessing the energy landscapes of **cyanogen**-containing systems.

Core Thermodynamic Properties

Gaseous **cyanogen** is a linear molecule with a high positive enthalpy of formation, indicating its thermodynamic instability relative to its constituent elements. Its thermodynamic properties have been determined through a combination of calorimetric experiments and statistical mechanics calculations based on spectroscopic data.

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic properties of gaseous **cyanogen** at standard conditions (298.15 K and 1 bar).

Table 1: Standard Molar Thermodynamic Properties of Gaseous **Cyanogen** at 298.15 K

Property	Symbol	Value	Units
Enthalpy of Formation	$\Delta_f H^\circ$	309.10 ± 0.80	kJ mol^{-1}
Standard Molar Entropy	S°	242.20	$\text{J K}^{-1} \text{mol}^{-1}$
Heat Capacity (const. pressure)	C_p°	57.08	$\text{J K}^{-1} \text{mol}^{-1}$

Table 2: Shomate Equation Parameters for Heat Capacity of Gaseous **Cyanogen**

The heat capacity (C_p) at a given temperature (T in Kelvin) can be calculated using the Shomate equation: $C_p(T) = A + Bt + Ct^2 + D \cdot t^3 + E/t^2$ where $t = T / 1000$.

Temperature Range (K)	A	B	C	D	E
298 - 1300	51.69290	36.79351	-12.46154	0.701803	-0.428743
1300 - 6000	83.01014	2.209166	-0.419735	0.027676	-9.308648

Data sourced from the NIST WebBook and the Computational Chemistry Comparison and Benchmark Database (CCCBDB).[\[1\]](#)

Experimental and Computational Methodologies

The accurate determination of the thermodynamic properties of gaseous **cyanogen** relies on a combination of experimental techniques and theoretical calculations.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of **cyanogen** was determined by measuring its heat of combustion in a flame at constant pressure.[\[1\]](#)

Experimental Protocol:

- **Purification of Cyanogen:** The **cyanogen** gas is purified to remove any impurities, such as hydrogen cyanide, water, and carbon dioxide, which could affect the heat of combustion measurement.
- **Calorimeter Setup:** A constant-pressure flame calorimeter is used. The setup consists of a reaction vessel where a stable flame of **cyanogen** burning in oxygen is maintained. The heat evolved from the combustion is absorbed by a surrounding water jacket, and the temperature change of the water is precisely measured.
- **Combustion Reaction:** A controlled flow of purified **cyanogen** gas and a sufficient supply of oxygen are introduced into the reaction vessel and ignited. The combustion reaction is:
$$\text{C}_2\text{N}_2(\text{g}) + 2\text{O}_2(\text{g}) \rightarrow 2\text{CO}_2(\text{g}) + \text{N}_2(\text{g})$$
- **Product Analysis:** The effluent gas from the combustion is passed through a series of absorption tubes to determine the amounts of carbon dioxide and any unburned **cyanogen** or byproducts like carbon monoxide. This analysis is crucial for calculating the extent of the reaction.
- **Data Analysis:** The measured temperature rise of the calorimeter, along with its predetermined electrical energy equivalent, is used to calculate the total heat evolved. Corrections are made for the heat of sparking and any incomplete combustion to determine the standard enthalpy of combustion. The standard enthalpy of formation is then calculated using Hess's law, utilizing the known standard enthalpies of formation of the combustion products (CO_2).

Heat Capacity: Adiabatic Expansion Method

The heat capacity of gaseous **cyanogen** was experimentally determined using the adiabatic expansion method, famously developed by Lummer and Pringsheim.

Experimental Protocol:

- **Apparatus:** The core of the apparatus is a large, well-insulated vessel (carboy) equipped with a sensitive manometer to measure pressure changes. The vessel is connected to a gas inlet and a quick-acting valve.

- **Gas Introduction:** The vessel is first evacuated and then filled with purified **cyanogen** gas to a pressure slightly above atmospheric pressure. The system is allowed to reach thermal equilibrium with the surroundings, and the initial pressure (P_1) and temperature (T_1) are recorded.
- **Adiabatic Expansion:** The quick-acting valve is momentarily opened and then closed. This allows the gas to expand rapidly and adiabatically against the external atmospheric pressure. The pressure inside the vessel drops to the external pressure (P_2), and the gas cools due to the work done during expansion.
- **Isochoric Heating:** The vessel is then allowed to stand while the gas inside warms back up to the initial temperature (T_1). As the gas warms at a constant volume, its pressure increases to a final stable value (P_3), which is recorded.
- **Calculation of Heat Capacity Ratio (γ):** The ratio of the heat capacities at constant pressure and constant volume ($\gamma = C_p/C_v$) is calculated from the measured pressures using the following relation derived from the principles of adiabatic expansion: $\gamma = (\log P_1 - \log P_2) / (\log P_1 - \log P_3)$
- **Calculation of C_p and C_v :** From the calculated γ and the ideal gas law, the molar heat capacities at constant pressure (C_p) and constant volume (C_v) can be determined.

Entropy: Statistical Mechanics from Spectroscopic Data

The standard molar entropy of gaseous **cyanogen** is most accurately determined using the principles of statistical mechanics, which relate macroscopic thermodynamic properties to the microscopic energy levels of the molecule. These energy levels are determined from spectroscopic measurements.

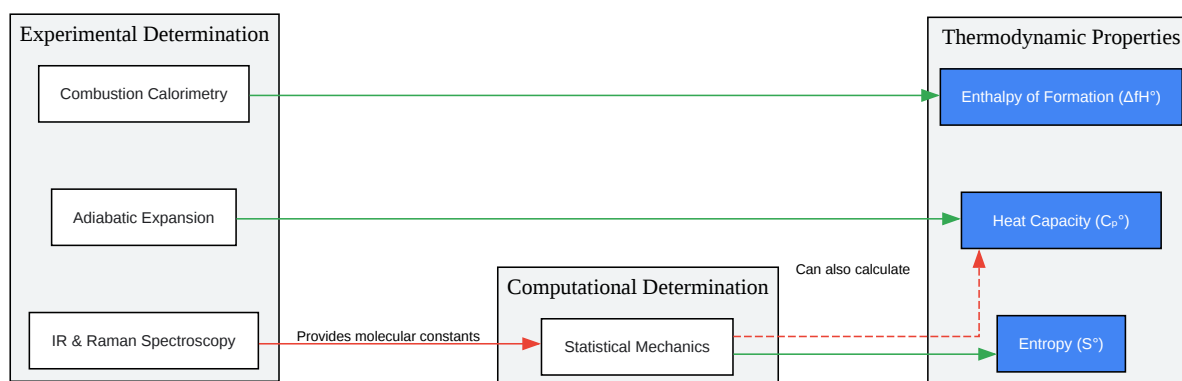
Methodology:

- **Spectroscopic Data Acquisition:** The vibrational frequencies and rotational constants of the **cyanogen** molecule are determined from infrared (IR) and Raman spectroscopy. For **cyanogen** (C_2N_2), a linear molecule, the key spectroscopic parameters are its fundamental vibrational frequencies and the rotational constant.
 - **Vibrational Frequencies (cm^{-1}):** $\nu_1 = 2330$, $\nu_2 = 846$, $\nu_3 = 2158$, $\nu_4 = 503$, $\nu_5 = 234$ [\[1\]](#)

- Rotational Constant (cm^{-1}): $B = 0.15710$ [1]
- Partition Function Calculation: The total molecular partition function (q) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions: $q = q_{\text{trans}} * q_{\text{rot}} * q_{\text{vib}} * q_{\text{elec}}$
- Entropy Calculation: The standard molar entropy (S°) is then calculated from the total partition function using the following statistical mechanical formula: $S^\circ = R * (\ln(q/N_A) + T(\partial \ln q / \partial T)_v + 1)$ where R is the ideal gas constant, N_A is Avogadro's number, and T is the temperature. The contributions from translation, rotation, and vibration are calculated separately and summed to obtain the total entropy.

Visualization of Methodologies

The following diagrams illustrate the workflow and relationships between the different methods used to determine the thermodynamic properties of gaseous **cyanogen**.



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Caption: Workflow for determining thermodynamic properties of **cyanogen**.

The diagram above illustrates the distinct experimental and computational pathways for determining the primary thermodynamic properties of gaseous **cyanogen**. Calorimetric methods directly yield enthalpy and heat capacity, while spectroscopic data provide the necessary molecular parameters for statistical mechanics calculations of entropy and, as a cross-validation, heat capacity.

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References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
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